molecular formula C8H9BO3 B11754691 [4-(Ethenyloxy)phenyl]boronic acid

[4-(Ethenyloxy)phenyl]boronic acid

Cat. No.: B11754691
M. Wt: 163.97 g/mol
InChI Key: HEQOCZDBIRTYPQ-UHFFFAOYSA-N
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Description

[4-(Ethenyloxy)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethenyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethenyloxy)phenyl]boronic acid typically involves the reaction of an appropriate aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Ethenyloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ethenyloxy group under appropriate conditions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Ethenyloxy)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, boronic acids, including this compound, are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and functional group compatibility make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4-(Ethenyloxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Pentyloxyphenylboronic acid

Uniqueness

Compared to similar compounds, [4-(Ethenyloxy)phenyl]boronic acid offers unique reactivity due to the presence of the ethenyloxy group. This functional group can participate in additional reactions, providing more versatility in synthetic applications. Additionally, the electronic properties of the ethenyloxy group can influence the reactivity and selectivity of the compound in various chemical transformations.

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(4-ethenoxyphenyl)boronic acid

InChI

InChI=1S/C8H9BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6,10-11H,1H2

InChI Key

HEQOCZDBIRTYPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC=C)(O)O

Origin of Product

United States

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